molecular formula C16H14N2O2 B233907 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Cat. No. B233907
M. Wt: 266.29 g/mol
InChI Key: BJMQWLNBNZVBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide, commonly known as BMA-168, is a compound that has gained attention in the scientific community due to its potential use in various research applications. BMA-168 is a benzoxazole derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of BMA-168 involves the formation of a complex between BMA-168 and copper ions. The complex formation results in fluorescence emission, which can be detected and measured. The mechanism of action of BMA-168 makes it a useful tool for the detection of copper ions in biological and environmental samples.
Biochemical and Physiological Effects
BMA-168 has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and high stability, making it a suitable compound for use in various research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMA-168 in lab experiments is its high selectivity and sensitivity towards copper ions. BMA-168 is also easy to synthesize and has a high yield. However, one of the limitations of using BMA-168 is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of BMA-168. One direction is to explore the use of BMA-168 as a fluorescent probe for the detection of other metal ions besides copper ions. Another direction is to investigate the use of BMA-168 in biological applications, such as imaging and sensing of copper ions in living cells. Additionally, the synthesis of BMA-168 derivatives with improved solubility and selectivity for metal ions could be explored.

Synthesis Methods

The synthesis of BMA-168 involves a two-step process. The first step involves the reaction of 2-amino-4-methylphenol with ethyl 2-bromoacetate to form the intermediate compound, 2-ethoxy-4-methylphenylacetate. The second step involves the reaction of the intermediate compound with 2-aminobenzoic acid to form BMA-168. The synthesis method is simple and efficient, and the yield of BMA-168 is high.

Scientific Research Applications

BMA-168 has been found to have potential use in various research applications. One of the main research applications of BMA-168 is as a fluorescent probe for the detection of copper ions. BMA-168 has been shown to have high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper ions in biological and environmental samples.

properties

Product Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C16H14N2O2/c1-10-12(6-5-8-13(10)17-11(2)19)16-18-14-7-3-4-9-15(14)20-16/h3-9H,1-2H3,(H,17,19)

InChI Key

BJMQWLNBNZVBPG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3O2

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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